2-Bromo-3,7-dimethyl-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,7-dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2-Bromo-3,7-dimethyl-5H-pyrrolo[2,3-b]pyrazine involves several steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The sequence includes Sonogashira cross-coupling followed by base-induced C–N cyclization to produce the desired compound . Another approach involves regioselective amination reactions of dihalo-pyrrolopyrazines under microwave irradiation .
Chemical Reactions Analysis
2-Bromo-3,7-dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with many organic and inorganic substances.
Substitution: The compound can undergo substitution reactions, such as Buchwald cross-coupling, to form derivatives like 2-amino-pyrrolopyrazine.
Cyclization: Base-induced cyclization reactions are also common in the synthesis of pyrrolopyrazine derivatives.
Scientific Research Applications
2-Bromo-3,7-dimethyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Due to its biological activities, it is a potential candidate for drug discovery and development.
Industry: The compound is used in the preparation of dyes, photosensitizers, and catalysts.
Mechanism of Action
The exact mechanism of action of 2-Bromo-3,7-dimethyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, including kinase inhibition . The compound’s structure allows it to engage in multiple interactions, contributing to its diverse biological activities .
Comparison with Similar Compounds
2-Bromo-3,7-dimethyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
- 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The unique combination of bromine and methyl groups in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-3,7-dimethyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C8H8BrN3/c1-4-3-10-8-6(4)12-7(9)5(2)11-8/h3H,1-2H3,(H,10,11) |
InChI Key |
PPXHJSCPDVZTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=NC(=C(N=C12)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.